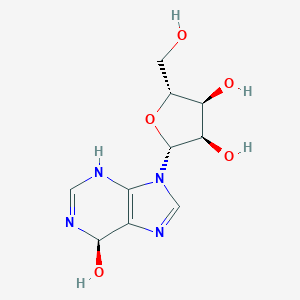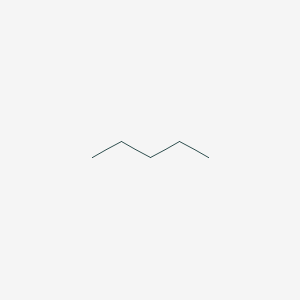
(S)-(-)-DELTA-DECANOLACTONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(-)-DELTA-DECANOLACTONE is a chiral compound with a unique structure that includes a six-membered oxane ring with a pentyl substituent at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-DELTA-DECANOLACTONE typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric epoxidation of (S)-1-substituted-4-ene-2-pentanol, followed by ring-opening addition with sodium cyanide. This is followed by a series of reactions including the Pinner reaction and protection reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of cost-effective and readily available raw materials, along with optimized reaction conditions, ensures high yield and stereoselectivity. The process is designed to be scalable and suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(-)-DELTA-DECANOLACTONE undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxane ring, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
(S)-(-)-DELTA-DECANOLACTONE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a starting material for various industrial processes
Wirkmechanismus
The mechanism of action of (S)-(-)-DELTA-DECANOLACTONE involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. Its unique structure allows it to participate in specific biochemical reactions, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6R)-6-pentyloxan-2-one: The enantiomer of (S)-(-)-DELTA-DECANOLACTONE, with different stereochemistry.
5-methyltetrahydrofolic acid: A related compound with a similar oxane ring structure but different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
59285-67-5 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(6S)-6-pentyloxan-2-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
GHBSPIPJMLAMEP-VIFPVBQESA-N |
SMILES |
CCCCCC1CCCC(=O)O1 |
Isomerische SMILES |
CCCCC[C@H]1CCCC(=O)O1 |
Kanonische SMILES |
CCCCCC1CCCC(=O)O1 |
Reinheit |
95% min. |
Synonyme |
Delta - 6S - Decalactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)



![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)



